molecular formula C14H9ClINO B13016730 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile

4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile

Cat. No.: B13016730
M. Wt: 369.58 g/mol
InChI Key: CQXFKEGDOODTCM-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features a benzene ring substituted with a chlorobenzyl group, an iodine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile can be achieved through a multi-step process. One common method involves the Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with 3-iodophenol in the presence of a base such as sodium hydroxide to form the ether linkage . The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl ethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group can enhance its binding affinity to certain molecular targets, while the chlorobenzyl and iodine substituents can influence its overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both a nitrile group and an iodine atom allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C14H9ClINO

Molecular Weight

369.58 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-iodobenzonitrile

InChI

InChI=1S/C14H9ClINO/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-7H,9H2

InChI Key

CQXFKEGDOODTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)I)Cl

Origin of Product

United States

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